3-(((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide
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Overview
Description
3-(((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide is a useful research compound. Its molecular formula is C15H16F2N4O3 and its molecular weight is 338.315. The purity is usually 95%.
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Scientific Research Applications
Oxadiazole Derivatives and Their Chemical Properties
- Oxadiazole derivatives, including compounds similar to 3-(((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide, have been studied for their unique chemical properties. For instance, the conversion of thiosemicarbazones to 1,3,4-oxadiazole derivatives through oxidative cyclization demonstrates interesting chemical behaviors like desulfurization (Gómez-Saiz et al., 2002).
Synthesis and Thermal Behavior
- Studies on the synthesis and thermal behavior of pyridine-based energetic materials, such as a fused, tricyclic pyridine-based material, highlight the potential of oxadiazole derivatives in materials science. These materials show notable characteristics like high density, low thermal stability, and good detonation properties (Ma et al., 2018).
Medicinal Chemistry and Pharmacology
- In medicinal chemistry, compounds containing oxadiazole structures, similar to the query compound, have been explored. For example, the synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from fluorinated precursors involves the creation of pyridyl compounds, which are crucial intermediates in the manufacture of certain inhibitors (Kiss et al., 2008).
Neighboring Group Participation
- The neighboring group participation of the N-Oxide group in reactions involving similar compounds has been investigated, providing insights into reaction mechanisms and potential synthetic applications (Tagawa et al., 1983).
Antimycobacterial Activity
- Some oxadiazole derivatives have shown promising results in antimycobacterial activity. This indicates potential applications in developing novel treatments for bacterial infections (Kumar et al., 2011).
Polymerization Processes
- Pyridinium salts, including structures related to the query compound, have been used to initiate cationic polymerization via oxidation of free radicals. This demonstrates the compound's potential role in polymer chemistry (Böttcher et al., 1991).
Antibacterial Evaluation
- Novel carbapenems with heterocyclic carbamoyl pyrrolidine moieties, resembling the query compound, have been synthesized and evaluated for their antibacterial activity, indicating the compound's relevance in antibiotic research (Lee et al., 2004).
Molecular Structure and Interaction Studies
- The molecular structure and interaction studies of similar compounds provide insights into their chemical behavior and potential applications in various fields of chemistry and biology (Titov et al., 1988).
Mechanism of Action
The compound also contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound. 1,2,4-Oxadiazoles are known to exhibit a wide range of pharmacological activities and have been employed in the design of privileged structures in medicinal chemistry .
The compound is fluorinated, meaning it contains one or more fluorine atoms. Organofluorine compounds, which contain at least one carbon-fluorine bond, often exhibit interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-1-oxidopyridin-1-ium-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N4O3/c16-15(17)5-3-10(4-6-15)13-19-12(24-20-13)8-18-14(22)11-2-1-7-21(23)9-11/h1-2,7,9-10H,3-6,8H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNZCVVLVFMXNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=C[N+](=CC=C3)[O-])(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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